molecular formula C7H4BrN3O2 B15230726 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

Katalognummer: B15230726
Molekulargewicht: 242.03 g/mol
InChI-Schlüssel: JOXIBPVDMJYYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentration, are optimized to achieve high efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Wissenschaftliche Forschungsanwendungen

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

Uniqueness

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H4BrN3O2

Molekulargewicht

242.03 g/mol

IUPAC-Name

5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(4)3-9-6(10-11)7(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

JOXIBPVDMJYYIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C1Br)C=NC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.